molecular formula C10H14ClNO4S B11746304 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride

3-(Methylsulfonyl)-D-phenylalanine Hydrochloride

Cat. No.: B11746304
M. Wt: 279.74 g/mol
InChI Key: SODPTEIBYBFURE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method for the crystal form of methanesulfonate compounds is simple and suitable for industrial large-scale production . This involves the use of specific reagents and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, avoiding the need for harsh chemicals or extreme temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group and methanesulfonyl group play crucial roles in its reactivity and biological activity. For example, the amino group can form hydrogen bonds with target proteins, while the methanesulfonyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1

InChI Key

SODPTEIBYBFURE-SBSPUUFOSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)O)N.Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.